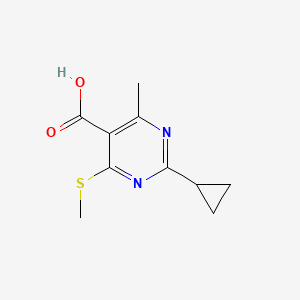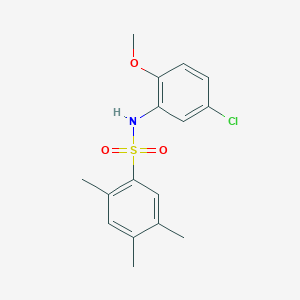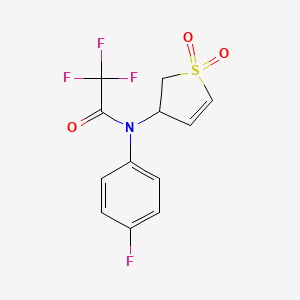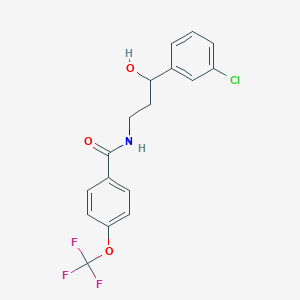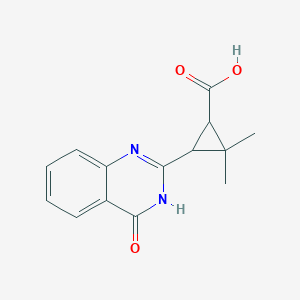![molecular formula C14H22N2O2S B2680758 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea CAS No. 1235440-55-7](/img/structure/B2680758.png)
3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea (EPT) is a synthetic compound that has been studied for its potential applications in scientific research. It is a compound with a thiourea group, an ethoxypropyl group, and a methoxyphenylmethyl group. This molecule has been studied for its potential to interact with various biological molecules, including proteins and nucleic acids, and it has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthetic Pathways and Biological Activity
The compound 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea is closely related to various thiourea derivatives that have been synthesized and studied for their potential in medicinal chemistry and materials science. While the exact compound of interest isn't directly mentioned in available literature, several related compounds provide a context for understanding the type of research and applications thiourea derivatives can have.
Synthesis and Molecular Properties : Thiourea derivatives have been synthesized for detailed study, including their structure-activity relationships, binding affinities, and potential as biologically active molecules. For example, the synthesis and characterization of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea involved detailed spectroscopic analysis and molecular docking studies, highlighting its interaction with DNA and potential cytotoxicity against cancer cell lines (Mushtaque et al., 2016).
Biological Activities : Several thiourea derivatives have shown varied biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, novel thiourea derivatives containing a 3-(methoxycarbonyl)thiophene pharmacophore were synthesized and showed activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, indicating their potential as antimicrobial agents (Vikram et al., 2021).
Chemical Interactions and Stability : The interaction of thiourea derivatives with other chemical entities, such as metals and anions, has been explored to understand their stability, reactivity, and potential for forming complexes. Studies like the detailing of hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives offer insight into the chemical properties and reactivity of thioureas (Pérez-Casas & Yatsimirsky, 2008).
Material Science Applications : Beyond biomedical applications, thiourea derivatives have been investigated for their potential in material sciences, such as in the synthesis of novel polymers or as ligands in coordination chemistry, which could lead to new materials with unique properties.
Propriétés
IUPAC Name |
1-(3-ethoxypropyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-18-10-4-9-15-14(19)16-11-12-5-7-13(17-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTNHZFDCAZLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=S)NCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

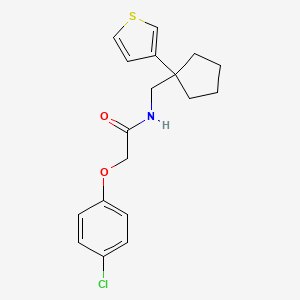

![1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one](/img/structure/B2680677.png)
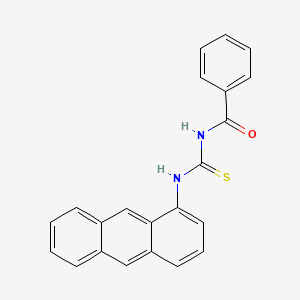
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2680682.png)
